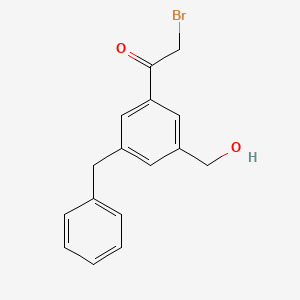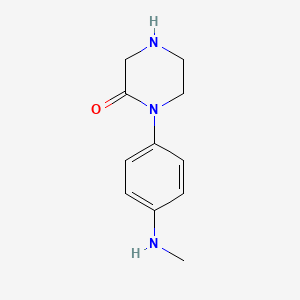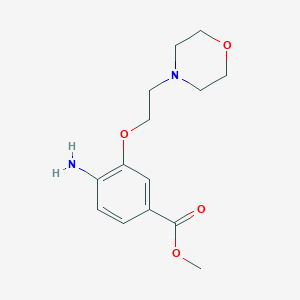
1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is a complex organic compound characterized by its unique naphthalene-based structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, resulting in different derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-5-6-12-11(8-10)4-3-7-13(12,2)15/h5-6,8,15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ZIGYQOKCQNOZHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C(CCC2)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)








![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)

